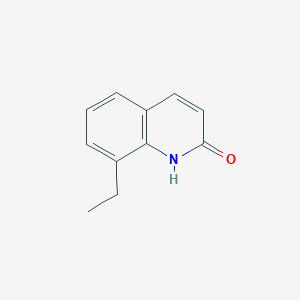
2(1H)-Quinolinone, 8-ethyl-
Vue d'ensemble
Description
“2(1H)-Quinolinone, 8-ethyl-” is a chemical compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
The synthesis of “2(1H)-Quinolinone, 8-ethyl-” and its derivatives involves various methods. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Another method involves the use of dimethyl ether as the methylating agent .
Molecular Structure Analysis
The molecular structure of “2(1H)-Quinolinone, 8-ethyl-” is characterized by a dimethylamino group attached to a phenyl group . This structure is confirmed by FTIR, MS, and 1H-NMR .
Chemical Reactions Analysis
“2(1H)-Quinolinone, 8-ethyl-” undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .
Applications De Recherche Scientifique
HIV-1 Integrase Inhibition
Ethyl [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl]-4-hydroxy-2-oxo-3-butenoate, a derivative of 2(1H)-quinolinone, has been synthesized and evaluated as a potential HIV-1 integrase inhibitor. The compound showed significant antiviral activity, with acidic compound 2 being more potent than ester compound 1 (Vandurm et al., 2009).
Gastric Antiulcer Activity
A series of N-acyl amino acid analogs of 2(1H)-quinolinone demonstrated antiulcer activity against acetic acid-induced gastric ulcers in rats. The most potent activity was observed in 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid (Uchida et al., 1985).
Synthesis Methodology
Palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines is a direct and selective method for synthesizing 2(1H)-quinolinones. This environmentally-friendly approach enables the creation of various functional 2(1H)-quinolinones with up to 97% yield (Ferguson et al., 2013).
Antimicrobial and Anti-Inflammatory Activities
New acrylic acid ethyl esters of quinolinones, synthesized from 4-(bromomethyl)quinolinones, showed significant antimicrobial, analgesic, and anti-inflammatory activities. Particularly, compounds with chloro substitution in the quinolinone moiety exhibited potent antibacterial and antifungal activities (Kalkhambkar et al., 2012).
Propriétés
IUPAC Name |
8-ethyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHSVQDWLISXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446357 | |
| Record name | 2(1H)-Quinolinone, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 8-ethyl- | |
CAS RN |
103987-26-4 | |
| Record name | 2(1H)-Quinolinone, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





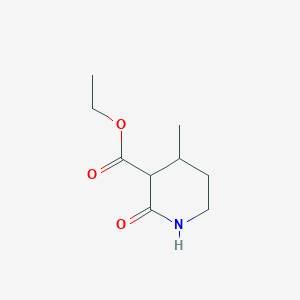
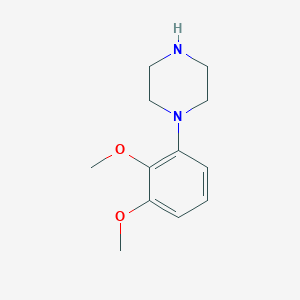
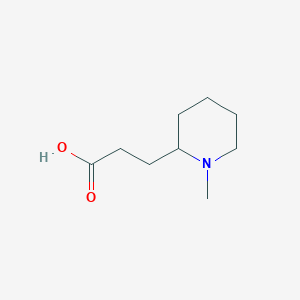
![1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-](/img/structure/B3045201.png)
![2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045203.png)

![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)
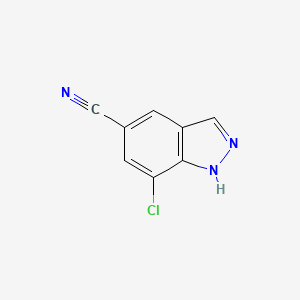

![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
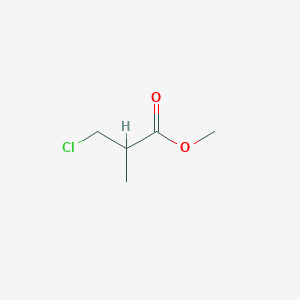
![[4-(Thien-2-ylmethyl)phenyl]methanol](/img/structure/B3045212.png)